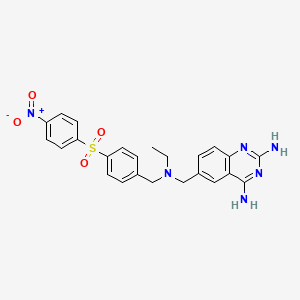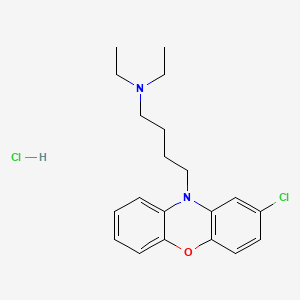
10-Debc hydrochloride
Vue d'ensemble
Description
10-DEBC hydrochloride is a selective inhibitor of Akt, also known as Protein Kinase B (PKB) . It inhibits IGF-1-stimulated phosphorylation and activation of Akt, suppressing downstream activation of mTOR, p70 S6 kinase, and S6 ribosomal protein . It shows no activity at PDK1, SGK1, or PI 3-kinase . It inhibits cell growth and induces apoptosis in rhabdomyosarcoma cells .
Synthesis Analysis
The synthesis and chemical characterization of N-substituted phenoxazines, which include 10-DEBC hydrochloride, were directed toward reversing vinca alkaloid resistance in multidrug-resistant cancer cells .
Molecular Structure Analysis
The chemical name of 10-DEBC hydrochloride is 10-[4’-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride . Its molecular weight is 381.34 and its formula is C20H25N2OCl.HCl .
Chemical Reactions Analysis
10-DEBC hydrochloride inhibits IGF-1-stimulated phosphorylation and activation of Akt . This results in the suppression of downstream activation of mTOR, p70 S6 kinase, and S6 ribosomal protein .
Physical And Chemical Properties Analysis
10-DEBC hydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at +4°C .
Applications De Recherche Scientifique
Cancer Research
10-DEBC hydrochloride has been shown to affect cell viability in cancer studies. It neutralizes the antiapoptotic activity of metformin, increasing cell membrane phosphatidylserine exposure and DNA fragmentation, which are indicators of apoptosis in cancer cells .
Infectious Disease Study
This compound has shown promise as a new agent against infection by Mycobacterium abscessus , a bacterium responsible for various infections. It’s being studied for its effectiveness in real-time spatiotemporal studies within living hosts .
Antibiotic Testing
Bioluminescence applications in antibiotic testing have been enhanced by using luminescent reporter strains treated with 10-DEBC hydrochloride, allowing for the detection of microorganisms from within living animals .
Lung Disease Treatment
10-DEBC is being evaluated for its potential as a treatment for lung diseases caused by Mycobacterium abscessus due to its inhibitory activity against this pathogen .
AKT Inhibition
As a selective AKT inhibitor, 10-DEBC hydrochloride suppresses IGF-1-stimulated phosphorylation and activation of Akt, which leads to the downstream inhibition of mTOR, p70 S6 kinase, and S6 ribosomal protein .
Mécanisme D'action
Target of Action
10-Debc hydrochloride is a selective inhibitor of Akt, also known as Protein Kinase B (PKB) . Akt is a serine/threonine kinase that plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
10-Debc hydrochloride inhibits the IGF-1-stimulated phosphorylation and activation of Akt . This inhibition of Akt phosphorylation by 10-Debc hydrochloride correlates strongly with the suppression of downstream targets, including mTOR, p70 S6 kinase, and S6 ribosomal protein .
Biochemical Pathways
The inhibition of Akt by 10-Debc hydrochloride leads to the suppression of the downstream targets, mTOR, p70 S6 kinase, and S6 ribosomal protein . These proteins are key components of the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth .
Pharmacokinetics
The effectiveness of 10-debc hydrochloride has been measured in vitro .
Result of Action
10-Debc hydrochloride has shown inhibitory activity against Mycobacterium abscessus . It significantly inhibited the growth of wild-type M. abscessus and clinical isolates, including clarithromycin-resistant M. abscessus strains . In addition, 10-Debc hydrochloride has been found to enhance the toxicity induced by a combination of menadione and ascorbic acid in U251 human glioblastoma cells .
Action Environment
10-Debc hydrochloride operates under anaerobic conditions without replication as well as in the presence of biofilms . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as oxygen levels and the presence of biofilms .
Safety and Hazards
Hydrochloric acid, which is a component of 10-DEBC hydrochloride, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, causes skin irritation, and causes serious eye damage . It also has specific target organ toxicity, with the respiratory system being a target organ .
Orientations Futures
Propriétés
IUPAC Name |
4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKSJUIYYCQZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587887 | |
| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Debc hydrochloride | |
CAS RN |
201788-90-1 | |
| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



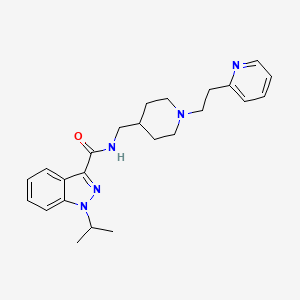




![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)
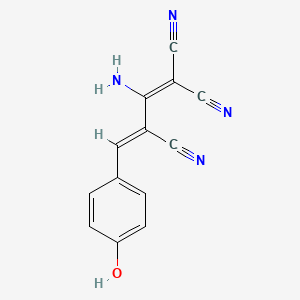
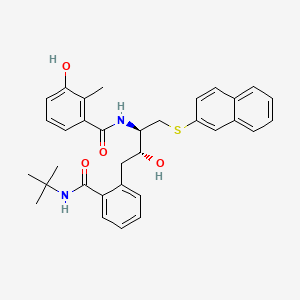

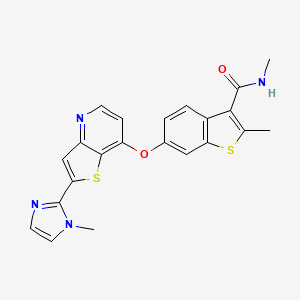
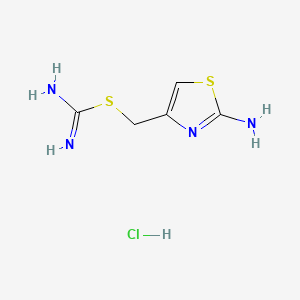
![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)
